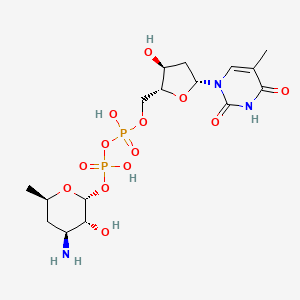
4-Amino-1-methylpyridin-1-ium iodide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Amino-1-methylpyridin-1-ium derivatives can be achieved through various methods. For instance, the copper-catalyzed three-component reaction allows for the regioselective synthesis of multisubstituted 4-amino-2-iminopyridines, highlighting the versatility in functionalizing the pyridine core for different applications (Zhou et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, reveals insights into the spatial arrangement and bonding patterns within these molecules. These studies show that molecules in crystal structures are linked into a three-dimensional framework by iodide ions, emphasizing the importance of halogen interactions in the solid-state structure of these compounds (Zhukhlistova & Tishchenko, 2001).
Chemical Reactions and Properties
Chemical reactions involving 4-Amino-1-methylpyridin-1-ium iodide and its derivatives often involve the formation of charge-transfer complexes, as observed in the reaction with iodine to form pentaiodide charge-transfer complexes. These reactions are crucial for understanding the electron acceptor properties of iodine in these contexts (Al-Hashimi et al., 2005).
Physical Properties Analysis
Investigations into the physical properties of 4-Amino-1-methylpyridin-1-ium iodide-related compounds, such as their vibrational spectra, offer essential insights into their stability and structural dynamics. For example, studies on 1-aminopyridinium iodide provide data on its molecular structure and normal vibration frequencies, aiding in understanding the material's behavior under different conditions (Owczarek et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-Amino-1-methylpyridin-1-ium iodide derivatives, such as their reactivity with halogens and interhalogens, reveal the formation of weak interaction-supported networks. These interactions are crucial for understanding the compound's behavior in various chemical environments and its potential for forming new chemical entities (Kukkonen et al., 2019).
Aplicaciones Científicas De Investigación
Mass Spectrometry
- Summary of the Application : “4-Amino-1-methylpyridin-1-ium iodide” is used as a derivatization reagent in the analysis of catecholamines and amino acids by matrix-assisted laser desorption/ionization (MALDI) mass spectrometry .
- Methods of Application : The compound is used to modify primary amines or hydroxy groups in target molecules. This modification helps in the efficient ionization of the target molecules, such as catecholamines dopamine and L-DOPA, and the amino acids GABA and glycine .
- Results or Outcomes : The use of “4-Amino-1-methylpyridin-1-ium iodide” as a derivatization reagent resulted in an increase in the signal-to-noise ratios (S/N) of the target molecules. This indicates that the compound can enhance the detection sensitivity of the target molecules in mass spectrometry .
Synthesis and Reactivity
- Summary of the Application : Pyridinium salts, including “4-Amino-1-methylpyridin-1-ium iodide”, are used in a wide range of research topics due to their structural diversity .
- Methods of Application : These compounds are used in various synthetic routes and have shown significant reactivity .
- Results or Outcomes : The use of pyridinium salts has led to the synthesis of many natural products and bioactive pharmaceuticals .
Pyridinium Ionic Liquids
- Summary of the Application : Pyridinium salts are important in the formation of pyridinium ionic liquids .
- Methods of Application : These ionic liquids are synthesized using pyridinium salts as starting materials .
- Results or Outcomes : Pyridinium ionic liquids have found applications in various fields, including materials science and biological issues related to gene delivery .
Anti-Microbial, Anti-Cancer, Anti-Malarial and Anti-Cholinesterase Inhibitors
- Summary of the Application : Pyridinium salts have shown potential as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .
- Methods of Application : These compounds are used in the development of new drugs and therapies .
- Results or Outcomes : The use of pyridinium salts in these areas has led to the development of promising therapeutic agents .
On-Tissue Chemical Derivatization for MALDI-MSI
- Summary of the Application : “4-Amino-1-methylpyridin-1-ium iodide” and similar compounds have been used for on-tissue chemical derivatization in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) .
- Methods of Application : These compounds react with primary or secondary amine groups, which can enhance the ionization of poorly ionizable metabolites and provide more specific imaging of metabolites in tissue sections .
- Results or Outcomes : The use of these compounds in on-tissue chemical derivatization has improved the image quality and expanded the application areas of MALDI-MSI .
Construction of Functional Extended π-Conjugated Structures
- Summary of the Application : Pyridinium salts, including “4-Amino-1-methylpyridin-1-ium iodide”, have been used in the construction of functional extended π-conjugated structures .
- Methods of Application : These compounds are used as building blocks in the synthesis of small molecules and polymers .
- Results or Outcomes : The use of these compounds has led to the development of a wide range of functional materials .
Propiedades
IUPAC Name |
1-methylpyridin-1-ium-4-amine;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.HI/c1-8-4-2-6(7)3-5-8;/h2-5,7H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVSCCKCLMPVIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)N.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methylpyridin-1-ium iodide | |
CAS RN |
7680-59-3 | |
| Record name | 4-amino-1-methylpyridin-1-ium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;iron(3+)](/img/structure/B1216861.png)





